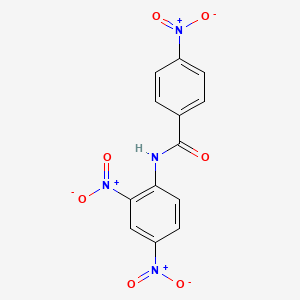

N-(2,4-Dinitrophenyl)-4-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,4-Dinitrophényl)-4-nitrobenzamide : est un composé organique appartenant à la classe des dérivés dinitrophényliques. Il se caractérise par la présence de groupes nitro liés au cycle benzénique, ce qui influence considérablement ses propriétés chimiques et sa réactivité.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la N-(2,4-Dinitrophényl)-4-nitrobenzamide implique généralement la nitration de dérivés de l'aniline suivie d'une acylation. Une méthode courante consiste à nitrer la 2,4-dinitroaniline pour former la 2,4-dinitrophénylamine, qui est ensuite acylée à l'aide de chlorure de 4-nitrobenzoyle dans des conditions appropriées pour obtenir le composé souhaité .

Méthodes de production industrielle : La production industrielle de la N-(2,4-Dinitrophényl)-4-nitrobenzamide peut impliquer des processus de nitration et d'acylation à grande échelle, utilisant des réacteurs à écoulement continu pour assurer une production efficace et cohérente. Les conditions réactionnelles sont optimisées pour maximiser le rendement et la pureté, impliquant souvent l'utilisation de catalyseurs et des conditions contrôlées de température et de pression.

Analyse Des Réactions Chimiques

Types de réactions : La N-(2,4-Dinitrophényl)-4-nitrobenzamide subit diverses réactions chimiques, notamment :

Réduction : Les groupes nitro peuvent être réduits en groupes amino en utilisant des agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur (par exemple, palladium sur carbone).

Substitution : Le composé peut participer à des réactions de substitution aromatique nucléophile en raison du caractère attracteur d'électrons des groupes nitro.

Réactifs et conditions courantes :

Réduction : Hydrogène gazeux, palladium sur carbone.

Substitution : Nucléophiles tels que les ions hydroxyde ou les amines.

Hydrolyse : Solutions aqueuses acides ou basiques.

Principaux produits formés :

Réduction : N-(2,4-Diaminophényl)-4-nitrobenzamide.

Substitution : Divers dérivés substitués selon le nucléophile utilisé.

Hydrolyse : 2,4-Dinitroaniline et acide 4-nitrobenzoïque.

Applications De Recherche Scientifique

Chimie : La N-(2,4-Dinitrophényl)-4-nitrobenzamide est utilisée comme réactif en synthèse organique, notamment dans la préparation d'autres dérivés dinitrophényliques. Elle sert de bloc de construction pour des molécules plus complexes et peut être utilisée dans l'étude des mécanismes réactionnels .

Biologie : En recherche biologique, ce composé est utilisé pour étudier les interactions enzymatiques et les modifications protéiques. Les groupes nitro peuvent agir comme des accepteurs d'électrons, ce qui le rend utile dans les études redox et comme sonde pour l'investigation des voies biologiques .

Industrie : Dans le secteur industriel, ce composé est utilisé dans la fabrication de colorants, de pigments et d'autres produits chimiques spécialisés. Sa réactivité et sa stabilité le rendent adapté à diverses applications, y compris la production de polymères et de revêtements .

Mécanisme d'action

Le mécanisme d'action de la N-(2,4-Dinitrophényl)-4-nitrobenzamide implique son interaction avec des cibles moléculaires par le biais de ses groupes nitro. Ces groupes peuvent participer à des réactions redox, agissant comme des accepteurs d'électrons. Le composé peut également former des liaisons hydrogène et d'autres interactions non covalentes avec les protéines et les enzymes, influençant ainsi leur activité et leur fonction .

Cibles moléculaires et voies :

Enzymes : Le composé peut inhiber ou modifier l'activité des enzymes en se liant à leurs sites actifs ou en interagissant avec des résidus clés.

Mécanisme D'action

The mechanism of action of N-(2,4-Dinitrophenyl)-4-nitrobenzamide involves its interaction with molecular targets through its nitro groups. These groups can participate in redox reactions, acting as electron acceptors. The compound can also form hydrogen bonds and other non-covalent interactions with proteins and enzymes, influencing their activity and function .

Molecular Targets and Pathways:

Enzymes: The compound can inhibit or modify the activity of enzymes by binding to their active sites or interacting with key residues.

Comparaison Avec Des Composés Similaires

Composés similaires :

2,4-Dinitrophénol : Un composé apparenté présentant des groupes nitro similaires, utilisé comme découplant métabolique et dans l'étude de la phosphorylation oxydative.

2,4-Dinitroaniline : Un autre composé apparenté, utilisé dans la synthèse de colorants et comme précurseur pour d'autres réactions chimiques.

Unicité : La N-(2,4-Dinitrophényl)-4-nitrobenzamide est unique en raison de la présence à la fois de groupes nitro et amide, qui confèrent une réactivité et des propriétés distinctes. Cette combinaison permet une large gamme de réactions chimiques et d'applications, ce qui en fait un composé polyvalent dans la recherche et l'industrie .

Propriétés

Numéro CAS |

37632-91-0 |

|---|---|

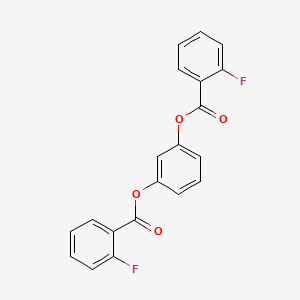

Formule moléculaire |

C13H8N4O7 |

Poids moléculaire |

332.22 g/mol |

Nom IUPAC |

N-(2,4-dinitrophenyl)-4-nitrobenzamide |

InChI |

InChI=1S/C13H8N4O7/c18-13(8-1-3-9(4-2-8)15(19)20)14-11-6-5-10(16(21)22)7-12(11)17(23)24/h1-7H,(H,14,18) |

Clé InChI |

HNTAKXSYJOAFSG-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-{[(3,4-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11708167.png)

![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11708172.png)

![2-{(2E)-2-[1-(3,4-dimethoxyphenyl)propylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11708192.png)

![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide](/img/structure/B11708198.png)

![Benzyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11708216.png)

![Butyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11708234.png)